Methyl 2,2-dimethoxy-2-phenylacetate
Overview
Description
Methyl 2,2-dimethoxy-2-phenylacetate is an organic compound with the molecular formula C11H14O4. It is also known by its systematic name, benzeneacetic acid, alpha,alpha-dimethoxy-, methyl ester . This compound is characterized by its aromatic ring and ester functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethoxy-2-phenylacetate can be synthesized through various methods. One common approach involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethoxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzeneacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2,2-dimethoxy-2-phenylacetate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethoxy-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-phenylacetate: Similar in structure but contains a ketone group instead of the dimethoxy groups.
2,2-Dimethoxy-2-phenylacetophenone: Contains a ketone group and is used as a photoinitiator in polymerization reactions.
Uniqueness
Methyl 2,2-dimethoxy-2-phenylacetate is unique due to its dual methoxy groups, which enhance its reactivity and versatility in synthetic applications. This structural feature allows for a broader range of chemical transformations compared to similar compounds .
Biological Activity
Methyl 2,2-dimethoxy-2-phenylacetate (MDMPA) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects, supported by diverse research findings and case studies.
Chemical Structure and Properties
MDMPA is an ester derivative characterized by the presence of two methoxy groups and a phenylacetate moiety. Its chemical structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, which is essential for its pharmacological effects.
1. Cytotoxicity
MDMPA has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures exhibit significant cytotoxicity. For instance, derivatives of dimethoxy phenylacetate have shown potent activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
The cytotoxic effects are believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Activity
Research has indicated that MDMPA may possess anti-inflammatory properties. Compounds with similar structural features have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism of Action :
- Inhibition of iNOS (inducible Nitric Oxide Synthase)
- Suppression of COX-2 (Cyclooxygenase-2) activity
These actions contribute to the reduction of inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.
3. Antimicrobial Activity
MDMPA and its analogs have also been assessed for antimicrobial activity. Preliminary studies indicate that certain derivatives exhibit significant antibacterial effects against gram-positive and gram-negative bacteria.
The antimicrobial properties are attributed to the ability of MDMPA to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
Several case studies highlight the efficacy of MDMPA in various biological assays:
-
Cytotoxicity in Cancer Models :
- A study conducted on MDMPA showed a dose-dependent increase in cytotoxicity against MCF-7 cells, with IC50 values comparable to established chemotherapeutic agents.
-
Inflammation Reduction :
- In vivo studies demonstrated that administration of MDMPA in a murine model of arthritis significantly reduced joint swelling and inflammation markers.
-
Antimicrobial Effectiveness :
- Clinical isolates treated with MDMPA showed a marked reduction in bacterial load, indicating its potential as a therapeutic agent against resistant strains.
Properties
IUPAC Name |
methyl 2,2-dimethoxy-2-phenylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-10(12)11(14-2,15-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQVECRGTHZZAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85810-81-7 | |
Record name | Methyl 2,2-dimethoxy-2-phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085810817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 2,2-DIMETHOXY-2-PHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SU61R25SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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